(4-(Piperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(Piperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a boronic acid moiety attached to a phenyl ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the piperidine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, boranes, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-(Piperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound is explored for its potential as a molecular probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and material modification.
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The piperidine and trifluoromethyl groups contribute to the compound’s binding affinity and specificity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less specific in its interactions.
(4-(Piperidin-1-yl)phenyl)boronic Acid: Similar structure but without the trifluoromethyl group, resulting in different reactivity and applications.
(4-(Trifluoromethyl)phenyl)boronic Acid:
Uniqueness
(4-(Piperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid stands out due to its combination of a piperidine ring, a trifluoromethyl group, and a boronic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H15BF3NO2 |
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Molecular Weight |
273.06 g/mol |
IUPAC Name |
[4-piperidin-1-yl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-8-9(4-5-11(10)13(18)19)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2 |
InChI Key |
OZYKZBICPLTDNW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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